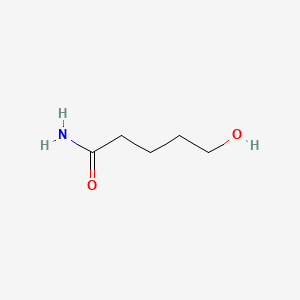

5-Hydroxypentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-5(8)3-1-2-4-7/h7H,1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOWQFWKDDJSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317028 | |

| Record name | Pentanamide, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29686-12-2 | |

| Record name | Pentanamide, 5-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanamide, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYPENTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62Z3TLQ3UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 5 Hydroxypentanamide and Its Functionalized Analogues

De Novo Synthetic Approaches to the 5-Hydroxypentanamide Core

The fundamental structure of this compound can be assembled through several de novo synthetic routes. These methods focus on building the carbon framework and introducing the requisite functional groups.

Multi-Step Organic Reaction Sequences for Backbone Construction

The construction of the this compound backbone can be achieved through multi-step sequences. One documented approach involves the reaction of 1,3-diaminopropan-2-ol with δ-valerolactone. google.comgoogle.com This reaction, refluxed in methanol (B129727) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), yields N,N′-(2-hydroxypropane-1,3-diyl)bis(this compound). google.comgoogle.com The product can be precipitated from dichloromethane. google.com This method provides a straightforward route to a functionalized derivative of the core structure.

Another strategy for creating a substituted pentanamide (B147674) backbone is through the conversion of α-N,N-di(protected)amino(alkyl or substituted alkyl)methyl ketones into their corresponding γ-keto esters or amides. google.com This is accomplished by treating the ketone with an enolate forming reagent, followed by the addition of an α-(leaving group)-acetate or α-(leaving group)-acetamide. google.com The resulting γ-keto ester or amide can then be reduced to produce a hydroxyethylene dipeptide precursor, which contains a modified this compound structure. google.com

Formation of Pentanamide Derivatives via Amidation Reactions

Amidation reactions are a direct method for forming the amide bond in pentanamide derivatives. These reactions typically involve the coupling of a carboxylic acid or its derivative with an amine. A general method for amide formation is the direct condensation of a carboxylic acid and an amine, which can be facilitated by coupling reagents. analis.com.my For instance, the amidation of carboxylic acids can be achieved using activating reagents to form reactive acylating intermediates like acyl chlorides or activated esters, which then react with the appropriate amine. chemrxiv.org

The use of carbodiimide (B86325) reagents, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP, is a common strategy for promoting amide bond formation. analis.com.myacgpubs.org Optimization of reaction conditions, including solvent, temperature, and reagent stoichiometry, is crucial for achieving high yields. analis.com.my For example, the reaction of cinnamic acid with p-anisidine (B42471) using EDC.HCl in anhydrous THF at 60°C has been shown to be highly efficient. analis.com.my While this example uses cinnamic acid, the principles are broadly applicable to the synthesis of various amides, including this compound derivatives, by selecting the appropriate carboxylic acid and amine precursors.

A sustainable approach for amidation involves the direct coupling of simple esters and amines in water at elevated temperatures, which can proceed without the need for metal catalysts or additives. chemrxiv.org This method has been successfully applied to a range of aromatic and aliphatic esters and amines. chemrxiv.org

Synthesis from Precursor Lactones and Epoxides

Lactones and epoxides serve as valuable precursors for the synthesis of this compound and its analogues. The ring-opening of these cyclic compounds provides a direct route to the linear hydroxyamide structure.

δ-Valerolactone is a common starting material. Its ring-opening reaction with amines or ammonia (B1221849) can directly yield this compound derivatives. google.comgoogle.com For example, the reaction of δ-valerolactone with 1,3-diaminopropan-2-ol produces N,N′-(2-hydroxypropane-1,3-diyl)bis(this compound). google.comgoogle.com Similarly, the ring-opening of γ-valerolactone (GVL) with aminoethanol or ethylenediamine (B42938) has been used to produce diol precursors for polyurethanes, such as 4-hydroxy-N-(2-hydroxyethyl)-pentanamide and N,N'-1,2-ethanediylbis-(4-hydroxypentanamide). researchgate.net

Epoxides can also be utilized as precursors. The synthesis of hydroxy amides can be achieved from epoxides, which can be converted to beta-lactones and subsequently to hydroxy amides. google.comgoogle.com The process can involve the carbonylation of an epoxide to a beta-lactone, followed by reaction with ammonia. google.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial for their application in pharmaceuticals and other biologically active compounds. This often involves the use of asymmetric reactions to introduce chiral centers with high stereocontrol.

Asymmetric Epoxidation and Ring-Opening Strategies

Asymmetric epoxidation of an unsaturated precursor, followed by ring-opening of the resulting epoxide, is a powerful strategy for introducing chirality. The Shi asymmetric epoxidation, which utilizes a fructose-derived ketone catalyst, is a well-established method for the enantioselective epoxidation of alkenes. nih.govresearchgate.net

This methodology has been applied in the synthesis of complex molecules containing chiral hydroxyamide moieties. For instance, in the synthesis of a renin inhibitor, an asymmetric epoxidation of a (2R,4E)-unsaturated carboxylic acid was employed to construct the C-4 and C-5 chiral centers. nih.gov The subsequent intramolecular lactonization of the epoxide yielded a chiral lactone precursor. nih.gov The ring-opening of a related aziridine (B145994) with a piperazinone derivative then proceeded to afford a lactone that was further elaborated into the final product. nih.gov

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. orgsyn.org The pH of the reaction medium can significantly influence the enantioselectivity of ketone-catalyzed epoxidations. researchgate.net

Enantioselective Transformations for Chiral Center Introduction

Beyond epoxidation, other enantioselective transformations can be employed to introduce chiral centers into the this compound framework. The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration (R or S) to each chiral center. msu.edu

One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. researchgate.net For example, a chiral acyloxazolidinone can be used in a stereoselective bromolactonization reaction. acs.org Another strategy is the asymmetric alkylation of an oxazolidinone derivative to construct a chiral center. nih.gov

Furthermore, the stereoselective reduction of a ketone can establish a chiral hydroxyl group. For instance, the reduction of a γ-keto ester or amide is a key step in producing a hydroxyethylene dipeptide precursor with the desired (4S,5S) stereochemistry. google.com The use of chiral reducing agents or catalysts can achieve high diastereoselectivity in such reductions.

The following table summarizes some of the synthetic strategies discussed:

| Strategy | Precursors | Key Reactions | Product Type | References |

| Multi-Step Backbone Construction | 1,3-Diaminopropan-2-ol, δ-Valerolactone | Amidation, Ring-opening | Functionalized bis-amide | google.comgoogle.com |

| Amidation | Carboxylic acids/esters, Amines | Amide coupling (e.g., with DCC, EDC) | Pentanamide derivatives | analis.com.mychemrxiv.orgacgpubs.org |

| Lactone Ring-Opening | δ-Valerolactone, γ-Valerolactone, Amines | Aminolysis | Hydroxypentanamides | google.comgoogle.comresearchgate.net |

| Asymmetric Epoxidation | Unsaturated carboxylic acids | Shi epoxidation, Lactonization | Chiral lactone precursors | nih.govresearchgate.net |

| Enantioselective Alkylation | Oxazolidinone derivatives | Asymmetric alkylation | Chiral pentanoic acid derivatives | nih.gov |

Diastereoselective Approaches in Derivative Synthesis

While direct studies on the diastereoselective synthesis of this compound are not extensively detailed, analogous strategies applied to structurally similar frameworks provide significant insights. The control of stereochemistry is crucial in the synthesis of complex molecules, and methods developed for related compounds are often applicable.

For instance, the synthesis of (R)-N-benzyl-5-methylhydroxy-piperidone, a cyclic analogue, has been achieved with high diastereoselectivity. A key step in this synthesis involves a diastereoselective aldol (B89426) reaction of (S)-methyl 5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentanoate using a chiral auxiliary, (S)-4-benzyloxazolidinone. This approach highlights the use of chiral auxiliaries to control the stereochemical outcome of bond-forming reactions.

Another relevant area is the synthesis of hydroxyethylene dipeptide isosteres, which share the γ-hydroxy amide motif. Strategies for these molecules include the reduction of a γ-keto ester or amide to establish the desired (4S,5S) stereochemistry. Furthermore, a highly diastereoselective epoxidation of an enantiomerically pure cyclic enamide intermediate has been reported as a key step in the synthesis of (2S,5R)-5-hydroxypipecolic acid and its derivatives, demonstrating a powerful method for installing hydroxyl groups with high stereocontrol. These examples underscore that techniques such as chiral auxiliary-guided reactions, stereoselective reductions, and diastereoselective epoxidations are established methods for controlling stereocenters in molecules analogous to this compound derivatives.

Derivatization and Structural Modification of the this compound Framework

The this compound scaffold is a versatile template for chemical modification, allowing for the introduction of a wide array of functional groups and structural motifs through various synthetic reactions.

Nucleophilic Substitution and Amide Coupling Reactions

Nucleophilic substitution and amide coupling are fundamental reactions for building and modifying the this compound framework. The synthesis of 4-hydroxypentanamide derivatives has been accomplished through a two-step process involving an initial nucleophilic substitution followed by aminolysis. This aminolysis step, which opens a lactone ring, is a common method for forming the core hydroxy amide structure. For example, reacting δ-valerolactone with ethylenediamine in isopropanol (B130326) at elevated temperatures yields N,N'-1,2-ethanediylbis[this compound].

Amide coupling reactions are also frequently employed to create derivatives. In the synthesis of oxazolidinone-containing analogues, nucleophilic acylation of hydroxylamine (B1172632) derivatives with acyl anhydrides or acid chlorides is a key transformation. Similarly, amidation is a crucial step in the multi-step synthesis of related piperidone structures. The reactivity of the this compound backbone is further illustrated in the synthesis of ferrocene-containing compounds, where N-(2-ferrocenylethyl)-5-hydroxy-pentanamide was formed as a by-product, indicating the accessibility of the amide and hydroxyl functionalities to further reaction.

Introduction of Diverse Functional Groups and Heterocyclic Moieties

A wide range of functional groups and heterocyclic systems can be incorporated into the this compound structure to modulate its properties. Research on related GABA transporter inhibitors has shown the introduction of bulky and diverse aromatic systems, such as bisthiophene, fluorenyl, and suberenone (B13831245) moieties, attached to a piperidine (B6355638) ring within the inhibitor's structure.

Heterocyclic moieties are commonly introduced. For example, extensive work has been done on synthesizing derivatives containing an oxazolidinone ring system. These syntheses often start from commercially available materials and involve multiple steps to build the complex final structure. In other examples, ferrocenyl groups have been attached to related structures via nucleophilic substitution or Mitsunobu reactions, creating organometallic derivatives. The synthesis of dual-acting compounds has led to the incorporation of complex heterocyclic systems like furan (B31954) andtriazolo[1,5-a]triazine moieties, which are attached to a core that is subsequently converted into a hydroxamic acid. The reaction of lactones with amines has also been used to produce derivatives like N-allyl-5-hydroxypentanamide and N-cyclohexyl-5-hydroxypentanamide.

Strategies for N-Hydroxamic Acid Derivative Formation

The conversion of the amide or a precursor carboxylic acid to a hydroxamic acid is a significant derivatization strategy. Hydroxamic acids are commonly prepared from carboxylic acid esters or activated carboxylic acids by reaction with hydroxylamine.

A general and widely used method involves the activation of a carboxylic acid, followed by reaction with hydroxylamine or its salt. For instance, 5-(tert-Butoxycarbonylamino)-N-hydroxypentanamide can be synthesized by activating N-(tert-butoxycarbonyl)-5-aminovaleric acid with carbonyldiimidazole (CDI) and then treating it with hydroxylamine hydrochloride. Similarly, oxazolidinone hydroxamic acid derivatives are obtained through the base-promoted hydrolysis of intermediate 5-N-alkanoxy-N-alkanamide oxazolidinones. This two-step approach involves first a nucleophilic acylation with an anhydride, followed by hydrolysis to reveal the final hydroxamic acid. Freshly prepared hydroxylamine in basic anhydrous methanol is also effective for converting ester intermediates into their corresponding hydroxamic acids. These methods highlight a robust and versatile chemical toolkit for accessing N-hydroxamic acid derivatives from this compound-related precursors.

| Starting Material Type | Reagents | Key Transformation | Reference |

|---|---|---|---|

| Carboxylic Acid | 1. Carbonyldiimidazole (CDI) 2. Hydroxylamine hydrochloride | Activation of carboxylic acid followed by reaction with hydroxylamine. | |

| N-Alkanoxy-N-alkanamide | NaOH in MeOH/THF/H₂O | Base-promoted hydrolysis of an O-acyl protected hydroxamate. | |

| Ester | Hydroxylamine in basic anhydrous methanol | Direct conversion of an ester to the hydroxamic acid. | |

| Carboxylic Acid Ester | Hydroxylamine salts | General reaction of esters with hydroxylamine. |

Biotechnological and Enzymatic Approaches in this compound Synthesis

Biocatalysis offers an alternative, often more selective and environmentally benign, route to chemical synthesis. While direct enzymatic synthesis of this compound is not widely documented, pathways involving related compounds demonstrate the potential of this approach.

Biotransformation Pathways Involving Fungal Species for Related Compounds

Fungi possess a diverse enzymatic machinery capable of performing complex chemical transformations, including hydroxylations and lactone metabolism, which are directly relevant to this compound.

Several fungal species are known to metabolize lactones, which are direct precursors to hydroxy amides. The filamentous fungus Graphium sp. has been shown to grow on δ-valerolactone, the cyclic ester corresponding to 5-hydroxypentanoic acid. This suggests the presence of lactonase enzymes capable of hydrolyzing the lactone to the open-chain hydroxy acid, a key intermediate for amide formation. Fungi from the genus Aspergillus, particularly Aspergillus niger, are frequently used for the biotransformation of various lactones, performing reactions such as selective reductions and hydroxylations.

The fungus Beauveria bassiana is another powerful biocatalyst known for its ability to hydroxylate a variety of substrates, including amides and lactones. Its enzymatic systems can introduce hydroxyl groups at specific positions, a critical reaction for creating functionalized analogues. Furthermore, the genetic basis for some of these transformations is being uncovered. In Ustilago maydis, a gene cluster responsible for fatty acid hydroxylation has been identified, involving P450 monooxygenases that catalyze terminal and subterminal hydroxylation. These examples of fungal-mediated hydroxylation and lactone hydrolysis demonstrate established biocatalytic pathways that could be harnessed for the synthesis and derivatization of this compound and its analogues.

| Fungal Species | Substrate Type | Transformation Type | Reference |

|---|---|---|---|

| Graphium sp. | δ-Valerolactone | Metabolism/Lactone Hydrolysis | |

| Aspergillus niger | Sesquiterpene Lactones | Reduction, Hydroxylation | |

| Beauveria bassiana | Amides, Lactones, Steroids | Hydroxylation, Oxidation | |

| Ustilago maydis | Fatty Acids | Terminal/Subterminal Hydroxylation |

Enzyme-Catalyzed Synthesis of Hydroxylated Amides

The synthesis of hydroxylated amides through biocatalysis represents a significant advancement in green chemistry, offering high selectivity under mild, environmentally friendly conditions. researchgate.netresearchgate.net Enzymes, utilized either as isolated preparations or within whole-cell systems, provide a powerful alternative to traditional chemical catalysts for creating chiral and functionalized amides. researchgate.netresearchgate.net This approach is particularly valuable for producing optically active hydroxy amides, which serve as crucial building blocks for a variety of biologically active compounds. researchgate.netresearchgate.netuniovi.es

Research has demonstrated the efficacy of several enzyme classes in these synthetic routes. Hydrolases are among the most frequently used biocatalysts for amide synthesis on a preparative scale. thieme-connect.de Furthermore, alcohol dehydrogenases (ADHs) have been successfully employed for the stereocontrolled synthesis of acyclic syn-α-alkyl-β-hydroxy amides. uniovi.esdntb.gov.ua This is often achieved through a dynamic kinetic resolution process, starting from racemic β-keto amides. researchgate.netuniovi.es In these processes, ADHs catalyze the reduction of the keto group, leading to products with high diastereomeric and enantiomeric excess. uniovi.es For example, ADH-A from Rhodococcus ruber and a commercial ADH (evo-1.1.200) have shown excellent activity and selectivity. uniovi.es

Another significant biocatalytic strategy involves the use of nitrile hydratase and amidase-containing microbial cells, such as Rhodococcus erythropolis, which can hydrolyze β-hydroxy nitriles to the corresponding amides under very mild conditions. researchgate.net More recent developments have focused on ATP-dependent amide bond-forming enzymes for preparative synthesis, which can diminish the need for organic solvents and toxic coupling agents common in chemical synthesis. rsc.org

Detailed findings from biocatalytic studies are summarized below:

Table 1: Enzyme-Catalyzed Synthesis of Hydroxylated Amides| Enzyme/Biocatalyst | Substrate Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH-A) from Rhodococcus ruber | Racemic β-keto amides | syn-(2R,3S)-α-alkyl-β-hydroxy amides | Achieved high diastereo- and enantioselectivity (90% de, 99% ee for (2R,3S)-5a). | uniovi.es |

| Alcohol Dehydrogenase (evo-1.1.200) | Racemic β-keto amides | syn-(2S,3R)-α-alkyl-β-hydroxy amides | Produced the opposite enantiomer with high selectivity (94% de, >99% ee for (2S,3R)-5a). | uniovi.es |

| Nitrile hydratase/amidase from Rhodococcus erythropolis | β-hydroxy nitriles, β-alkoxy nitriles | β-hydroxy amides | Effective hydrolysis under very mild reaction conditions. | researchgate.net |

| Amide bond-forming enzyme (A2) | 3-Hydroxybenzoic acid, 3-phenyl-1-propyamine | 3-hydroxy-N-(3-phenylpropyl)benzamide | Suitable for preparative synthesis in aqueous buffer systems. | rsc.org |

| Amide bond-forming enzyme (McbA) | 3-Acetylbenzoic acid, [4-(2-aminoethyl)phenyl]methanol | 3-acetyl-N-(4-(hydroxymethyl)phenethyl)benzamide | Achieved a conversion of 91.2% and an isolated yield of 58%. | rsc.org |

Integration within Industrial R&D and Production Processes

The synthesis of amides, including hydroxylated variants, is a critical transformation within the pharmaceutical, agrochemical, and polymer industries. researchgate.net Consequently, there is significant industrial impetus to develop more sustainable and efficient manufacturing processes, a key research area highlighted for advancing green chemistry. researchgate.net The integration of novel synthetic methodologies for hydroxylated amides into industrial research and development (R&D) and production workflows is a multifaceted process involving innovation, process optimization, and scale-up. alkylamines.com

Industrial R&D centers are pivotal in this integration. Companies with core expertise in amine chemistry often have dedicated R&D facilities equipped with organic synthetic laboratories, pilot plants for scale-up studies, and advanced analytical labs. alkylamines.com The focus of these R&D teams includes discovering innovative synthetic routes and optimizing manufacturing processes to improve yields, reduce cycle times, lower costs, and minimize environmental risks. alkylamines.com This philosophy necessitates a close partnership between R&D, sales, marketing, and manufacturing departments to effectively translate laboratory-scale innovations into commercially viable products. alkylamines.com

The pathway from laboratory discovery to industrial production typically involves several stages:

Custom Synthesis and Route Scouting: Initial synthesis of required chemical compounds is performed at a small scale (milligrams to hundreds of grams) to test feasibility and explore different synthetic routes. alkalimetals.com

Contract Research and Manufacturing Services (CRAMS): For quantities ranging from 500g to 500 kg, specialized pilot plants are utilized for process development and scale-up studies. alkalimetals.com

Process Development and Commercial Scale-Up: The primary goal is to develop a continuous and economically viable manufacturing process. This involves transferring the process from the pilot plant to a full-fledged commercial production facility. alkalimetals.com

The industrial production of amides is well-established, with large-scale processes like the Beckmann rearrangement used for producing caprolactam, the monomer for nylon. pcc.eu This demonstrates the capacity of the chemical industry to handle large-volume amide production. pcc.eu For specialized hydroxylated amides, the integration into production hinges on the development of robust and economical synthetic methods, with biocatalysis being an increasingly attractive option due to its potential for sustainability and high selectivity. thieme-connect.deresearchgate.net The commercial availability of functionalized amides like N-cyclohexyl-5-hydroxypentanamide from various chemical suppliers indicates that such compounds have successfully transitioned through the R&D pipeline to production. echemi.comlookchem.com

Advanced Spectroscopic and Chromatographic Characterization of 5 Hydroxypentanamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In 5-hydroxypentanamide (C₅H₁₁NO₂), the structure suggests distinct signals for the protons on each of the five carbon atoms, as well as for the exchangeable protons of the amide (-CONH₂) and hydroxyl (-OH) groups.

The protons alpha to the carbonyl group (C2-H₂) are expected to be deshielded and appear downfield. The protons on the carbon bearing the hydroxyl group (C5-H₂) are also shifted downfield due to the electronegativity of the oxygen atom. The protons of the amide and hydroxyl groups are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(O)NH₂ | ~6.0-7.5 | Broad Singlet | N/A |

| -OH | Variable (Broad) | Singlet | N/A |

| C5-H₂ | ~3.6 | Triplet | ~6.5 |

| C2-H₂ | ~2.2 | Triplet | ~7.0 |

| C3-H₂ | ~1.7 | Quintet | ~7.0 |

| C4-H₂ | ~1.5 | Quintet | ~6.8 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. aston.ac.uk For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the chain.

The carbonyl carbon (C1) is the most deshielded and appears furthest downfield. The carbon attached to the hydroxyl group (C5) is also significantly deshielded. The remaining methylene (B1212753) carbons (C2, C3, C4) appear in the aliphatic region of the spectrum. While specific experimental data for this compound is not widely published, data from PubChem indicates its availability. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-C=O) | ~175-178 |

| C5 (-CH₂OH) | ~62 |

| C2 (-CH₂C=O) | ~35 |

| C3 (-CH₂-) | ~22 |

| C4 (-CH₂-) | ~32 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar compounds.

Multidimensional NMR Techniques in Complex Derivative Characterization

For more complex analogues of this compound or when unambiguous assignment is necessary, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. nih.gov

COSY experiments establish proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of the proton spin systems along the carbon chain.

HSQC correlates directly bonded carbon and proton atoms, allowing for definitive assignment of each proton signal to its corresponding carbon.

NOESY identifies protons that are close in space, which is crucial for determining stereochemistry and conformation. nih.gov For instance, in studies of peptoids containing N-hydroxy amides, 2D NOESY was critical in determining the trans conformation of the amide bond. nih.govnih.gov These techniques are also invaluable in studying the conformation and hydrogen bonding of hydroxy and amide protons in complex systems. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its primary amide and primary alcohol functionalities. nist.gov

The key characteristic absorptions are:

O-H Stretch: A strong and broad absorption band for the hydroxyl group, typically in the region of 3200–3600 cm⁻¹.

N-H Stretch: Primary amides show two distinct peaks in the range of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds. libretexts.org These bands are generally narrower than the O-H stretch. spectroscopyonline.com

C=O Stretch (Amide I band): A very strong and sharp absorption due to the carbonyl group, typically appearing around 1650 cm⁻¹ in solid-state measurements for primary amides. spcmc.ac.in

N-H Bend (Amide II band): This band arises from the N-H bending vibration and is found near 1620-1650 cm⁻¹ for primary amides. spcmc.ac.in

C-H Stretch: Absorptions for sp³ hybridized C-H bonds are observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | ~3350 | Strong, Broad |

| N-H (Amide) | Asymmetric & Symmetric Stretch | ~3350 & ~3180 | Medium, Sharp (two peaks) |

| C-H (Alkyl) | Stretch | ~2850-2950 | Medium-Strong |

| C=O (Amide I) | Stretch | ~1650 | Very Strong |

| N-H (Amide II) | Bend | ~1640 | Medium-Strong |

| C-O (Alcohol) | Stretch | ~1050 | Strong |

Note: Data compiled from NIST and general IR spectroscopy tables. nist.govvscht.cz The N-H and O-H stretching regions may overlap.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

For aliphatic primary amides like this compound, fragmentation often involves α-cleavage and McLafferty rearrangement. jove.comlibretexts.org A common fragmentation for primary amides is the cleavage of the R–CONH₂ bond, which would result in a characteristic ion at m/z 44 ([CONH₂]⁺). nih.gov The molecular ion peak for compounds with one nitrogen atom, like this compound, will have an odd nominal molecular weight, consistent with the nitrogen rule. libretexts.org GC-MS data available on PubChem for this compound shows prominent peaks at m/z 59, 56, and 44. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. The molecular formula of this compound is C₅H₁₁NO₂. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ would be used to confirm this composition with high confidence.

Table 4: Molecular Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂ | PubChem nih.gov |

| Molecular Weight (average) | 117.15 g/mol | PubChem nih.gov |

| Exact Mass (monoisotopic) | 117.078978594 Da | PubChem (Computed) nih.gov |

| Calculated m/z for [M+H]⁺ | 118.08625 | Calculated |

HRMS analysis of related hydroxy amide compounds confirms the utility of this technique in verifying elemental compositions. rsc.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Soft Ionization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound and its analogues. This method allows for the ionization of analytes directly from a solution into the gas phase with minimal fragmentation, which is crucial for determining the molecular weight of the intact molecule.

In the analysis of hydroxy amides, ESI-MS typically generates protonated molecules [M+H]⁺ or adducts with alkali metals, such as sodium [M+Na]⁺. For instance, in the analysis of N-hexyl-5-hydroxypentanamide, ESI-MS can detect the protonated molecule [M+H]⁺ at m/z 393 and the sodium adduct [M+Na]⁺ at m/z 415. rsc.org Similarly, a process-related impurity in ezetimibe, identified as 2-(4-hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide, was characterized using LC-MS/MS, which relies on ESI for initial ionization. researchgate.netdphen1.comoaji.netscribd.com High-resolution mass spectrometry (HRMS) coupled with ESI, often using a time-of-flight (TOF) analyzer, provides highly accurate mass measurements, which aids in the confirmation of elemental compositions. nih.gov For example, the calculated mass for the [M+H]⁺ ion of 5-(benzyloxy)-3-(2,4-dichlorophenyl)-N-hydroxypentanamide was found to be 368.0815, closely matching the observed mass of 368.0813. nih.gov

The choice of operating in positive or negative ion mode depends on the analyte's structure. For amides, the positive ion mode is generally preferred due to the basicity of the amide nitrogen, which can be readily protonated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of this compound and its analogues, derivatization is often necessary to increase their volatility and thermal stability, as the presence of hydroxyl and amide groups can lead to issues like peak tailing and decomposition in the GC system. thermoscientific.fr

In a study profiling the chemical constituents of Elaeocarpus serratus, N-(o-Biphenylyl)-5-hydroxypentanamide was identified using GC-MS. nih.gov The analysis was performed on a system equipped with a DB-5MS fused silica (B1680970) capillary column and an electron ionization (EI) system with an ionization energy of 70 eV. nih.gov EI is a hard ionization technique that causes extensive fragmentation of the analyte molecules. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification by comparison with mass spectral libraries like the National Institute of Standards and Technology (NIST) database. nih.govnih.gov The mass spectrum of this compound in the NIST database shows a top peak at m/z 59. nih.gov

The fragmentation of aliphatic amides in EI-MS often involves α-cleavage, leading to the formation of a characteristic ion at m/z 44 for primary amides. miamioh.eduacs.org The molecular ion peak (M+) for aliphatic amides is usually observable. miamioh.edu The analysis of various nitrogen-containing compounds, including amides and amines, in organic aerosols has also been successfully carried out using comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry. copernicus.org

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of this compound and its analogues, accommodating the polar nature of these compounds. thermoscientific.fr Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase.

For aliphatic amides, which may lack a strong UV chromophore, derivatization with a UV-absorbing or fluorescent tag is often employed to enhance detection sensitivity. thermoscientific.fr Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) are used for pre-column derivatization of amines, a related functional group. thermoscientific.fr

In preparative applications, HPLC is used to isolate and purify target compounds. For example, peptides containing glutamine mimics, which are structurally related to this compound, have been purified using preparative RP-HPLC on C18 columns with mobile phases consisting of acetonitrile (B52724) and water or ammonium (B1175870) acetate (B1210297) buffer. nih.gov The purity of the collected fractions is then typically assessed by analytical HPLC. nih.govlgcstandards.com

Chiral HPLC is essential for separating enantiomers of chiral amides. For instance, the enantiomeric excess of N-hexylbenzamide analogues has been determined using chiral columns like CHIRALPAK OD-3. rsc.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode that is well-suited for highly polar compounds like this compound. HILIC columns, such as those with amide-bonded stationary phases, can provide strong retention for hydrophilic molecules. hawach.com

Table 1: HPLC Methods for the Analysis of Amides and Related Compounds

| Analyte/Compound Class | Column | Mobile Phase/Eluent | Detection | Purpose |

|---|---|---|---|---|

| Aliphatic Amines (derivatized) | Acclaim™ PA2 | Basic buffer | UV/Fluorescence | Quantitative analysis in air samples thermoscientific.fr |

| Chiral N-Hexylbenzamide Analogue | CHIRALPAK OD-3 | 3% i-PrOH/Hexane | UV (254 nm) | Enantiomeric excess determination rsc.org |

| 2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide | Not specified | Not specified | LC-MS/MS | Impurity identification researchgate.netdphen1.com |

| Peptides with Glutamine Mimics | Vydac C18 | Acetonitrile/Water (0.1% TFA) or Acetonitrile/NH4OAc buffer | UV | Preparative purification nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, screening for optimal reaction conditions, and preliminary purity assessment of this compound and its analogues. google.comntu.edu.sggoogle.com

In a typical TLC setup for these compounds, silica gel 60 F254 plates are used as the stationary phase due to their polarity, which allows for good separation of polar analytes like hydroxy amides. uni-regensburg.deresearchgate.netconicet.gov.ar The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve optimal separation. For instance, a mixture of ethyl acetate and hexanes is commonly used for the TLC analysis of related amide compounds. ntu.edu.sg

Visualization of the separated spots on the TLC plate can be achieved in several ways. If the compounds contain a UV-active chromophore, they can be visualized under a UV lamp at 254 nm. uni-regensburg.de For compounds that are not UV-active, various staining reagents can be used. A common general-purpose stain is potassium permanganate. reachdevices.com Specific stains for amides include hydroxylamine (B1172632)/ferric chloride, which forms colored complexes with amides. epfl.ch Iodine vapor is another simple and often effective visualization method. uni-regensburg.de

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. It provides a qualitative measure of a compound's polarity in a given solvent system and is used to track the consumption of starting materials and the formation of products during a reaction. google.com

Table 2: TLC Stains for Visualization of Amides and Related Compounds

| Stain | Principle | Application Notes |

|---|---|---|

| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds | Requires TLC plates with a fluorescent indicator. epfl.ch |

| Potassium Permanganate | Oxidation of functional groups | General-purpose stain, appears as yellow/brown spots on a purple background. reachdevices.com |

| Hydroxylamine/Ferric Chloride | Formation of colored ferric hydroxamate complexes | More specific for esters, lactones, and amides. epfl.ch |

| Iodine Vapor | Reversible complexation with organic compounds | General-purpose, spots are typically brown and may fade over time. uni-regensburg.de |

Silica Gel Column Chromatography for Purification Strategies

Silica gel column chromatography is an indispensable technique for the preparative purification of this compound and its analogues from reaction mixtures and natural product extracts. google.comntu.edu.sglatrobe.edu.au This liquid-solid chromatographic method separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the mobile phase.

The choice of eluent is critical for successful separation. A solvent system is typically selected based on preliminary analysis by Thin-Layer Chromatography (TLC). rochester.edu A common strategy is to start with a nonpolar solvent or solvent mixture and gradually increase the polarity by adding a more polar solvent. For the purification of N-hexyl-5-hydroxypentanamide, a gradient elution from hexane/ethyl acetate to ethyl acetate/methanol (B129727) was employed. rsc.org For other amide-containing compounds, mixtures of hexanes and ethyl acetate are frequently used. rsc.orggoogle.com

The slightly acidic nature of standard silica gel can sometimes cause issues with acid-sensitive compounds or lead to peak tailing with basic compounds like amines. rochester.edu In such cases, deactivated silica gel, for example, by treatment with triethylamine, can be used. rochester.edu Alumina can also be used as a stationary phase, particularly for the purification of amines. rochester.edu

Flash column chromatography, which uses pressure to increase the flow rate of the mobile phase, is a rapid and efficient variant of this technique. rsc.orggoogle.com The progress of the separation is monitored by collecting fractions of the eluent and analyzing them by TLC to identify those containing the desired compound in a pure form.

Table 3: Eluent Systems for Silica Gel Chromatography of Amides

| Compound | Eluent System | Notes |

|---|---|---|

| N-Hexyl-5-hydroxypentanamide | Hexane/EtOAc to EtOAc/MeOH | Gradient elution for purification. rsc.org |

| N,N′-(2-hydroxypropane-1,3-diyl)bis(this compound) | 1:1 Hexanes:EtOAc, then 99:1 EtOAc:Et3N | Step gradient used for purification. google.com |

| N-Hexylbenzamide | Hexane/EtOAc (4:1) | Isocratic elution for purification. rsc.org |

Elemental Analysis (CHN) for Compound Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound or its analogues. rsc.orgmeasurlabs.com This method provides crucial information for verifying the elemental composition of a newly synthesized compound and assessing its purity. lgcstandards.comnih.govchrom-china.com

The technique relies on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by a detector, typically a thermal conductivity detector. measurlabs.com

The experimentally determined mass percentages of C, H, and N are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the compound's identity and purity. For example, a certificate of analysis for a complex amide might state that the purity is based on analytical results including NMR and Elemental Analysis, which may have an accuracy of ±2%. lgcstandards.com

Elemental analysis is often used in conjunction with spectroscopic techniques like NMR and mass spectrometry to provide a comprehensive characterization of a compound. While NMR and MS provide structural information, elemental analysis confirms the fundamental atomic composition.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Alumina |

| Ammonium acetate |

| N-(o-Biphenylyl)-5-hydroxypentanamide |

| CHIRALPAK OD-3 |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) |

| Ezetimibe |

| Ethyl acetate |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| Glutamine |

| Hexane |

| N-hexyl-5-hydroxypentanamide |

| N-Hexylbenzamide |

| 2-(4-hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide |

| N,N′-(2-hydroxypropane-1,3-diyl)bis(this compound) |

| Hydroxylamine |

| Iodine |

| Methanol |

| o-phthalaldehyde (OPA) |

| Potassium permanganate |

| Silica gel |

| Triethylamine |

Mechanistic Investigations of 5 Hydroxypentanamide Derivatives in Molecular Interactions

Elucidation of Reaction Mechanisms in Synthetic Transformations and Rearrangements

The synthesis of 5-hydroxypentanamide and its derivatives involves several established chemical transformations. A common route to the core structure is through the nucleophilic substitution of precursors like 5-chloropentanamide, where a hydroxide (B78521) ion replaces the chlorine atom. Industrial production methods may involve the catalytic hydrogenation of 5-chloropentanenitrile.

The synthesis of more complex derivatives, particularly those incorporating a hydroxamic acid moiety (N-hydroxy amides), often starts from a corresponding carboxylic acid. For instance, N-(tert-butoxycarbonyl)-5-aminovaleric acid can be activated with a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). This forms a highly reactive acylimidazole intermediate. Subsequent reaction with hydroxylamine (B1172632) hydrochloride proceeds via nucleophilic acyl substitution, where the hydroxylamine attacks the carbonyl carbon of the activated acid, leading to the formation of the N-hydroxypentanamide derivative. orgsyn.orginnosyn.com This method is efficient for creating a variety of hydroxamic acids by starting with appropriately substituted carboxylic acids. innosyn.com

Another synthetic approach is the aminolysis of lactones. For example, 3-substituted 5-methyldihydrofuran-2(3H)-one can be heated with an N-benzylamine in a solvent like tetrahydrofuran (B95107) (THF). The amine performs a nucleophilic attack on the ester carbonyl carbon of the lactone, leading to ring-opening and the formation of the corresponding 4-hydroxypentanamide derivative. orgsyn.org Similarly, amides can be synthesized from esters using reagents like dimethylaluminum amides or amido complexes of lithium and aluminum, which facilitate the conversion under mild conditions.

Rearrangements can also play a role in the synthesis of related structures. For example, the Shi asymmetric epoxidation can be used to create a chiral epoxide from a γ,δ-unsaturated carboxylate, which then undergoes in situ lactonization through intramolecular attack by the carboxylate anion. google.com This lactone can then be subjected to ring-opening reactions to yield chiral hydroxy-amide structures. ntu.edu.sg

Molecular Interactions and Binding Mechanisms of Derivatives with Biological Macromolecules

The biological activity of this compound derivatives is fundamentally linked to their ability to interact with and bind to biological macromolecules, most notably enzymes. The hydroxamic acid group (-CONHOH) is a key pharmacophore in many of these derivatives, acting as a powerful metal-binding group. ntu.edu.sg This allows these molecules to target and inhibit metalloenzymes by chelating the metal ion, typically zinc (Zn²⁺) or iron (Fe³⁺), located within the enzyme's active site. nih.govlookchem.comresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have provided insight into the reactivity of these molecules. Such analyses reveal that the oxygen atom of the carbonyl group in the hydroxamic acid moiety is often the most favorable site for electrophilic attack, playing a crucial role in the chelation process. tg.org.au The interaction is not limited to the metal ion; the "cap" group of the inhibitor, the part of the molecule that is typically more structurally diverse, interacts with amino acid residues at the entrance of the active site, contributing significantly to binding affinity and selectivity. orgsyn.org

Histone Deacetylases (HDACs): Many this compound derivatives are potent inhibitors of zinc-dependent histone deacetylases (HDACs). orgsyn.org The primary mechanism of inhibition involves the hydroxamic acid moiety acting as a zinc-binding group (ZBG). orgsyn.org It forms a bidentate complex with the Zn²⁺ ion in the catalytic site of the enzyme, mimicking the transition state of the natural substrate deacetylation. tg.org.aunih.gov DFT studies suggest that the hydroxamic acid is deprotonated upon binding, which strengthens its interaction with the zinc ion. nih.gov High-resolution crystal structures of related deacetylase-inhibitor complexes show that this chelation, along with hydrogen bonds to nearby amino acid residues like tyrosine, stabilizes the bound inhibitor and blocks the catalytic machinery. innosyn.com The linker region of the inhibitor connects the ZBG to a surface-recognition "cap" group, which interacts with residues on the rim of the active site, influencing isoform selectivity and potency. orgsyn.org

Table 1: Inhibitory Activity of this compound Derivatives against HDACs An interactive data table based on the provided text.

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4b | EGFR | 0.063 | google.com |

| 4b | HDAC1 | 0.148 | google.com |

| 4b | HDAC2 | 0.168 | google.com |

| 4b | HDAC6 | 0.06 | google.com |

| 5a | HepG2 cells | 1.151 | google.com |

| 5a | MCF-7 cells | 0.536 | google.com |

| A2 | MV411 cells | 1.34 ± 0.11 | acs.org |

| B7 | MV411 cells | 0.75 ± 0.09 | acs.org |

| 20 | HDAC1 | 0.28 ± 0.03 | wikipedia.org |

5-Lipoxygenase (5-LO): Derivatives of this compound have also been developed as inhibitors of 5-lipoxygenase (5-LO), a non-heme iron-containing enzyme crucial for the biosynthesis of pro-inflammatory leukotrienes. The mechanism of these inhibitors often involves chelation of the ferric (Fe³⁺) ion at the enzyme's active site. By binding to the iron, the inhibitor blocks the enzyme's ability to interact with its substrate, arachidonic acid, thereby preventing the formation of leukotrienes. Structure-activity relationship studies have shown that increasing the alkyl chain length on the hydroxamic acid moiety can enhance inhibitory activity. The inhibitory concentrations (IC₅₀) from cell-based assays are often comparable to those from direct enzyme inhibition assays, confirming that these compounds act as direct inhibitors of 5-LO.

Applications of 5 Hydroxypentanamide Scaffolds in Advanced Chemical Research

Design and Synthesis of Chemically Active Molecules Incorporating the 5-Hydroxypentanamide Moiety

The structural features of this compound make it an ideal starting point or linker unit in the synthesis of molecules designed to interact with biological targets. The hydroxyl and amide groups provide handles for synthetic elaboration, enabling the construction of larger, more complex structures with tailored properties.

The this compound scaffold and its close derivatives, particularly those featuring a hydroxamate group (N-hydroxypentanamide), are prominent in the development of various enzyme inhibitors. The pentanamide (B147674) chain often acts as a linker that positions a warhead group, such as a hydroxamate or a modified alcohol, for optimal interaction with an enzyme's active site.

Renin Inhibitors : The renin-angiotensin system is a critical regulator of blood pressure, and renin inhibitors are a key therapeutic class for hypertension. semanticscholar.org Derivatives of 5-amino-4-hydroxypentanamide form the core of a series of potent renin inhibitors. google.comclockss.orgacademictree.org For instance, research has focused on creating analogues of Aliskiren, the first orally active direct renin inhibitor, by modifying its structure. semanticscholar.org One such analogue, a nanomolar-level inhibitor, incorporates a 5-amino-6-dialkylamino-4-hydroxypentanamide skeleton, demonstrating that this scaffold can be used to reduce the chemical complexity of existing drugs while retaining high potency. semanticscholar.org Efficient synthetic routes to these complex pentanamide derivatives have been developed to facilitate further structure-activity relationship studies. semanticscholar.org

Histone Deacetylase (HDAC) Inhibitors : HDACs are crucial enzymes in epigenetic regulation, and their inhibitors are potent anti-cancer agents. tandfonline.com The general structure of an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. tandfonline.com The N-hydroxypentanamide moiety frequently serves as a combined ZBG (the hydroxamic acid) and linker. Several novel HDAC inhibitors utilize this structure. For example, 5-((4-([1,1'-biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-hydroxypentanamide (MC1742) is a potent inhibitor of multiple HDAC isoforms, including HDAC1, 2, 3, 6, 8, 10, and 11, and has shown promise in inhibiting the growth of sarcoma cancer stem cells. medkoo.com Similarly, other research has produced compounds like 5-(2-Acetyl-1H-pyrrol-1-yl)-N-hydroxypentanamide, which are designed based on natural product structures and show inhibitory activity against HDACs. mdpi.com

5-Lipoxygenase (5-LO) Inhibitors : 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. tandfonline.com Inhibitors of 5-LO are valuable as anti-inflammatory agents. tandfonline.com The hydroxamic acid functional group is a known iron-chelator that can inhibit the Fe³⁺-containing 5-LO enzyme. tandfonline.com Novel and potent 5-LO inhibitors have been synthesized by incorporating an N-hydroxypentanamide moiety into an oxazolidinone scaffold, which is known from other clinically used drugs. tandfonline.comresearchgate.net In these compounds, increasing the alkyl chain length on the hydroxamic acid moiety was found to enhance activity. tandfonline.comnih.gov Specifically, compounds such as (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-N-hydroxypentanamide (PH-241) and its heptanoyl analogue (PH-251) showed outstanding potencies, comparable to the prototype 5-LO inhibitor Zileuton. tandfonline.comnih.gov

Table 1: this compound Derivatives as Enzyme Inhibitors

| Enzyme Target | Derivative Class/Example Compound | Key Research Findings | Citations |

|---|---|---|---|

| Renin | 5-Amino-6-dialkylamino-4-hydroxypentanamide derivatives | Act as potent, nanomolar-level inhibitors; serve as less complex analogues to the drug Aliskiren. | semanticscholar.orggoogle.com |

| HDAC | 5-((4-([1,1'-biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-hydroxypentanamide (MC1742) | Potently inhibits multiple HDAC isoforms (HDAC1, 2, 3, 6, 8, 10, 11) and inhibits cancer stem cell growth. | medkoo.com |

| HDAC | 5-(2-Acetyl-1H-pyrrol-1-yl)-N-hydroxypentanamide | Inspired by natural products, these compounds show inhibitory activity against HDACs. | mdpi.com |

| 5-Lipoxygenase | (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-N-hydroxypentanamide (PH-241) | A potent, direct inhibitor of 5-LO with potential as an anti-inflammatory agent. | tandfonline.comresearchgate.net |

| 5-Lipoxygenase | Heptanoyl analogue of PH-241 (PH-251) | Exhibits outstanding potency, comparable to the clinical drug Zileuton, with IC₅₀ values < 1 µM. | tandfonline.comnih.gov |

Neuropeptide Y (NPY) is a neurotransmitter involved in regulating food intake, and its receptors are targets for anti-obesity drugs. nih.gov The development of antagonists for NPY receptor subtypes, such as Y1 and Y2, is an active area of research. In the synthesis of argininamide-type NPY Y2 receptor antagonists, the this compound structure has been used as a key intermediate. uni-regensburg.de Specifically, a synthetic scheme to produce less polar antagonists related to the known compound BIIE 0246 involved the creation of an N-substituted this compound which was then further elaborated. uni-regensburg.de This highlights the role of the this compound scaffold as a versatile building block, even when it is not present in the final molecule, facilitating the construction of complex pharmacophores. uni-regensburg.de

Ferrocifens are a class of organometallic compounds based on a [ferrocene-ene-phenol] motif that exhibit significant anticancer activity. mdpi.comresearchgate.net Research into enhancing the cytotoxic properties of these molecules has led to the incorporation of additional functionalities. While not directly using this compound, a closely related chemical strategy involves the use of α-hydroxylactams, which can be considered cyclic derivatives. mdpi.comresearchgate.net These α-hydroxylactams, derived from the reduction of imide-functionalized ferrocidiphenols, serve as stable precursors to highly electrophilic N-acyliminium ions. mdpi.com This reactivity allows for the grafting of a wide variety of substituents onto the ferrocidiphenol scaffold, enabling the synthesis of a diverse library of new compounds for biological screening. mdpi.comresearchgate.net This application demonstrates how the core chemical reactivity of the hydroxymethylene-amide linkage is exploited in advanced synthetic strategies.

Exploration of Neuropeptide Y Antagonists

Role in Impurity Profiling and Metabolite Identification Research of Complex Drug Substances

The identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, essential for ensuring safety and efficacy. researchgate.netpharmaguideline.com The this compound structure has been central to the identification of a major process-related impurity in the cholesterol-lowering drug ezetimibe. researchgate.netsynthinkchemicals.com

During the synthesis of ezetimibe, an unexpected impurity was detected. researchgate.net Through detailed analysis using liquid chromatography-mass spectrometry (LC/MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the structure of this impurity was identified as 2-(4-hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide. researchgate.netsynthinkchemicals.com This compound is formed from the opening of the azetidinone (β-lactam) ring of ezetimibe. researchgate.net The definitive structural elucidation was confirmed by synthesizing the impurity and comparing its spectral data to the isolated substance. researchgate.net This work underscores the importance of advanced analytical techniques in impurity profiling and showcases how a derivative of this compound can arise from the degradation of a complex drug molecule. sci-hub.st

Table 2: this compound in Pharmaceutical Impurity Profiling

| Parent Drug | Impurity Structure | Context of Identification | Citations |

|---|---|---|---|

| Ezetimibe | 2-(4-hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide | Identified as a major process-related impurity formed by the opening of the drug's β-lactam ring. Structure confirmed by LC/MS/MS, NMR, and independent synthesis. | researchgate.netsynthinkchemicals.comsci-hub.st |

Fundamental Investigations in Amide Chemistry and Bioisosteric Replacements

Beyond its use as a synthetic building block for drug candidates, the this compound structure is itself the subject of fundamental chemical research, particularly in the areas of sensory chemistry and the principles of bioisosteric replacement.

Human sensory studies have investigated the intrinsic taste properties of various N-substituted amides, including derivatives of this compound. researcher.life Research has shown that compounds such as N-phenethyl-5-hydroxypentanamide and N-(4-hydroxy-3-methoxybenzyl)-5-hydroxypentanamide not only possess an intrinsic taste (bitter or pungent) but also exhibit umami taste-enhancing activity. researcher.liferesearchgate.net Specifically, N-(4-hydroxy-3-methoxybenzyl)-5-hydroxypentanamide showed significant umami enhancement in cell-based taste receptor assays. researcher.liferesearchgate.net These findings contribute to a deeper understanding of structure-taste relationships and the chemical basis of "kokumi" or mouthfullness.

The concept of bioisosteric replacement—substituting one part of a molecule with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The synthesis of NPY receptor antagonists provides a direct example, where acylguanidines were explored as bioisosteric replacements for a basic guanidine (B92328) function. uni-regensburg.de The synthetic route to these novel structures utilized a this compound intermediate, demonstrating its utility in facilitating the exploration of bioisosteric modifications. uni-regensburg.de

Computational and Theoretical Chemical Studies on 5 Hydroxypentanamide Systems

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal computational techniques for elucidating the potential interactions between a small molecule, such as 5-hydroxypentanamide, and a biological target. These methods are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein.

In the context of drug discovery, derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, docking studies have been performed on hydroxamic acid derivatives of this compound to understand their binding modes within the catalytic sites of histone deacetylases (HDACs). nih.gov These simulations can reveal crucial hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex. nih.gov For example, the hydroxamic acid moiety is a known zinc-binding group, and docking studies can confirm its chelation with the zinc ion in the active site of zinc-dependent HDACs. researchgate.nettandfonline.com

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding and the conformational changes that may occur upon ligand binding. mdpi.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and conformational properties of molecules like this compound. These calculations are essential for predicting various molecular properties and explaining experimental observations.

Electronic Structure and Reactivity: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Conformational Analysis: The flexible aliphatic chain of this compound allows it to adopt various conformations. Quantum chemical calculations can be used to explore the potential energy surface of the molecule and identify its most stable conformations. wgtn.ac.nz This is crucial for understanding its biological activity, as the conformation of the molecule can significantly influence its ability to bind to a biological target. wgtn.ac.nzgoogle.com

Prediction and Analysis of Physicochemical Descriptors (e.g., Clog P)

Physicochemical descriptors are essential for predicting the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME). These descriptors can be calculated using various computational models.

ClogP (Calculated LogP): The partition coefficient (LogP) is a measure of a molecule's lipophilicity, which is a critical factor in its ability to cross biological membranes. The calculated LogP (ClogP) is an estimation of this property. For this compound, the predicted XLogP3 value, a computational method for determining LogP, is -0.9. nih.gov This negative value suggests that this compound is a relatively hydrophilic molecule. The calculation of LogP is often based on the summation of contributions from different molecular fragments. chemaxon.comchemaxon.com

Other important physicochemical descriptors for this compound and its derivatives are presented in the table below.

| Descriptor | Value (this compound) | Value (5-hydroxy-N,N-dimethylpentanamide) |

| Molecular Weight | 117.15 g/mol nih.gov | 145.20 g/mol nih.gov |

| XLogP3 | -0.9 nih.gov | -0.3 nih.gov |

| Hydrogen Bond Donors | 2 nih.gov | 1 nih.gov |

| Hydrogen Bond Acceptors | 2 nih.gov | 2 nih.gov |

| Rotatable Bond Count | 4 nih.gov | 4 nih.gov |

| Topological Polar Surface Area | 63.3 Ų nih.gov | 40.5 Ų nih.gov |

These descriptors are crucial in the early stages of drug development for filtering compound libraries and prioritizing candidates with favorable drug-like properties. mdpi.com

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of this compound is a key determinant of its biological activity. Conformational analysis aims to identify the low-energy conformations of the molecule and understand the energy barriers between them. This exploration of the conformational energy landscape provides insights into the molecule's preferred shapes in different environments.

The presence of a flexible five-carbon chain allows for significant conformational freedom. The relative orientation of the hydroxyl and amide functional groups is of particular interest, as it can influence intramolecular hydrogen bonding and interactions with biological targets. google.com

Computational methods, such as systematic or stochastic conformational searches combined with quantum chemical energy calculations, can be used to map out the potential energy surface. The results of such analyses can be visualized as a Ramachandran-like plot, showing the relative energies of different conformers as a function of key dihedral angles.

Understanding the conformational preferences of this compound and its derivatives is essential for designing molecules with specific three-dimensional structures that can effectively bind to their intended biological targets. wgtn.ac.nz For example, in the design of macrocyclic inhibitors, the conformational pre-organization of the linear precursor, which could be a derivative of this compound, is a critical factor for the success of the cyclization reaction.

Future Prospects and Emerging Research Directions in 5 Hydroxypentanamide Chemistry

Development of Novel and Efficient Synthetic Routes with Enhanced Sustainability

The advancement of synthetic methodologies for producing 5-Hydroxypentanamide and related hydroxy amides is critical for enabling future research and application. Current strategies often rely on traditional, multi-step processes that may not be optimal in terms of efficiency or environmental impact. askfilo.com Future efforts are directed towards greener and more streamlined synthetic protocols.

Catalytic Approaches: Direct catalytic amidation of carboxylic acids or their esters represents a significant leap forward from stoichiometric activation methods. mdpi.com Research into catalysts that can operate under milder conditions and with greater functional group tolerance is a key objective. Boronic acid and transition-metal catalysts, such as those based on tantalum, have shown promise for the hydroxy-directed amidation of esters and acids. diva-portal.orglookchem.com These catalysts facilitate the chemoselective reaction between the amine and the carboxylic acid or ester, often requiring lower temperatures and avoiding harsh reagents. mdpi.comlookchem.com The development of catalysts specifically optimized for ω-hydroxy acids like 5-hydroxypentanoic acid would be a significant breakthrough.

Enzymatic Synthesis: Biocatalysis offers a highly sustainable route to amide bond formation. Enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B, CAL-B) and other hydrolases, can catalyze amidation reactions in aqueous media or solvent-free systems, minimizing environmental impact. thieme-connect.comsci-hub.sedoi.org These enzymatic methods have been successfully applied to synthesize various α-hydroxy and phenolic amides. sci-hub.seresearchgate.net Adapting these biocatalytic systems for the efficient synthesis of this compound from precursors like γ-valerolactone or 5-hydroxypentanoic acid is a promising area of research. thieme-connect.comnih.gov

Table 1: Comparison of Synthetic Strategies for Amide Formation

| Method | Typical Conditions | Advantages | Challenges for this compound |

|---|---|---|---|

| Thermal Condensation | High temperatures (>160 °C) mdpi.com | Simple, catalyst-free | Low selectivity, potential for side reactions (e.g., cyclization), energy-intensive mdpi.com |

| Chemical Catalysis (e.g., Boronic Acids, Tantalum) | Lower temperatures (e.g., 60-100 °C), often in toluene (B28343) mdpi.comdiva-portal.org | Higher efficiency and selectivity, milder conditions mdpi.comlookchem.com | Catalyst cost, removal of metal residues, optimization for ω-hydroxy substrates |

| Enzymatic Synthesis (e.g., Lipases) | Mild temperatures (e.g., 35-60 °C), often in aqueous or solvent-free systems diva-portal.orgthieme-connect.com | High selectivity, environmentally friendly, biodegradable catalysts sci-hub.se | Enzyme stability, substrate specificity, reaction rates may be slower |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The dual functionality of this compound provides a rich platform for exploring diverse chemical transformations, many of which remain uncharted.

Intramolecular Cyclization: The molecule's linear five-carbon backbone separating a hydroxyl and an amide group makes it a prime candidate for intramolecular cyclization. Depending on the reaction conditions and catalysts employed, it could selectively form either a lactone (via reaction of the hydroxyl group with an activated amide) or a lactam (via reaction of the amide nitrogen with an activated hydroxyl group). For instance, melt polycondensation processes involving similar aminoalcohol and anhydride-derived monomers have been shown to be influenced by ring-closing depolymerization, leading to cyclic ester-amides. upc.edu Investigating the kinetic and thermodynamic parameters governing these cyclization pathways for this compound could yield novel heterocyclic structures.

Polymerization: As a bifunctional monomer, this compound is a key building block for novel polymers. Its structure is suitable for the synthesis of poly(ester-amide)s (PEAs), a class of polymers known for combining the mechanical strength of polyamides with the biodegradability of polyesters. upc.eduresearchgate.net The presence of both hydrogen-bond-donating (hydroxyl and N-H) and accepting (carbonyl) groups can lead to materials with unique thermal and mechanical properties. upc.edu Future research will likely focus on controlled polymerization techniques to produce well-defined PEAs from this compound and its derivatives, exploring their potential as biodegradable plastics and biomedical materials. rsc.orgmdpi.commaterials.international For example, it can be derived from the ring-opening reaction of γ-valerolactone (GVL) with aminoethanol, yielding precursors for polyurethanes. materials.internationalresearchgate.net

Selective Functionalization: The differential reactivity of the primary hydroxyl and primary amide groups allows for selective chemical modifications. The hydroxyl group can undergo oxidation, esterification, or etherification, while the amide can be hydrolyzed or dehydrated to a nitrile. libretexts.org Site-selective acylation, for example, is a powerful tool for modifying complex molecules containing hydroxy amide motifs. nih.gov A systematic study of these selective transformations would expand the library of accessible derivatives, creating a range of molecules with tailored properties for various applications.

Integration with Advanced Screening Platforms for Identification of New Research Leads

Small, functionalized molecules like this compound are valuable assets in high-throughput screening (HTS) campaigns for drug discovery and chemical biology. Its simple structure, water solubility, and hydrogen-bonding capabilities make it an interesting fragment or scaffold for identifying new biologically active agents.

Future work could involve screening this compound and its synthesized derivatives against various biological targets. For example, derivatives of this compound have been investigated as inhibitors of enzymes like 5-lipoxygenase and in assays for Kv1.3 channel blockers. google.comresearchgate.net Cell-based assays, such as those using the human T1R1/T1R3 umami taste receptor, have been used to test derivatives like N-(4-hydroxy-3-methoxybenzyl)-5-hydroxypentanamide for taste-enhancing properties. researchgate.netresearcher.life The integration of this compound class into HTS workflows, including fluorescence-based assays and phenotypic screens, could rapidly identify new leads for therapeutic development or as biological probes. google.comnih.gov

Table 2: Potential Screening Applications for this compound Derivatives

| Screening Target/Assay Type | Rationale | Example Derivative Class |

|---|---|---|

| Enzyme Inhibition Assays (e.g., Proteases, Kinases) | The amide and hydroxyl groups can mimic peptide bonds or interact with active site residues. | Hydroxamic acid derivatives researchgate.netmdpi.com |

| Ion Channel Modulation (e.g., Kv1.3) | The scaffold can be part of a larger molecule designed to block the channel pore. google.com | Peptide-linked amides google.com |

| Receptor Binding Assays (e.g., GPCRs) | The molecule can serve as a fragment or lead for identifying new ligands. | N-aryl/alkyl substituted amides researchgate.netresearcher.life |